Sulfasalazine-d4 chemical structure and properties
Sulfasalazine-d4 chemical structure and properties
An In-depth Technical Guide to Sulfasalazine-d4
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfasalazine-d4, a deuterated analog of the anti-inflammatory drug Sulfasalazine. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Sulfasalazine-d4 is the deuterium-labeled version of Sulfasalazine, where four hydrogen atoms on the pyridine ring are replaced by deuterium.[1][2] This isotopic labeling makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]
The chemical structure of Sulfasalazine-d4 is characterized by a sulfapyridine moiety linked to a 5-aminosalicylic acid (5-ASA) molecule through an azo bond.[3][4]
IUPAC Name: 2-hydroxy-5-[[4-[(3,4,5,6-tetradeuterio-2-pyridinyl)sulfamoyl]phenyl]diazenyl]benzoic acid[5]
Physical and Chemical Properties
Sulfasalazine-d4 appears as an orange solid or a yellow to brownish-yellow powder.[6][7] It is practically insoluble in water.[8] Key properties are summarized in the tables below.
Table 1: General Chemical Properties of Sulfasalazine-d4
| Property | Value | Reference |
| CAS Number | 1346606-50-5 | [9][10] |
| Molecular Formula | C₁₈H₁₀D₄N₄O₅S | [9][10] |
| Molecular Weight | 402.42 g/mol | [9][10] |
| Exact Mass | 402.09359772 Da | [5][10] |
| Appearance | Orange Solid | [6] |
| Storage Temperature | +4°C | [10] |
Table 2: Computed Chemical Properties of Sulfasalazine-d4
| Property | Value | Reference |
| XLogP3-AA | -0.7 | [5] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 9 | [6] |
| Rotatable Bond Count | 6 | [6] |
| Topological Polar Surface Area | 150 Ų | [5][6] |
| Heavy Atom Count | 28 | [6] |
| Complexity | 657 | [5][6] |
Mechanism of Action and Pharmacokinetics
The primary application of Sulfasalazine-d4 is as a stable isotope-labeled internal standard in pharmacokinetic studies of Sulfasalazine.[1][2] The mechanism of action described here pertains to the non-deuterated parent compound, Sulfasalazine.
Sulfasalazine itself is a prodrug.[11] After oral administration, approximately 90% of the dose reaches the colon intact. There, intestinal bacteria cleave the azo bond, releasing two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, also known as mesalazine).[12][13]
-
5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's anti-inflammatory effects in the colon, making it effective for inflammatory bowel diseases like ulcerative colitis.[13][14] Its action is primarily local.[15] It is believed to work by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of inflammatory prostaglandins and leukotrienes.[13][14]
-
Sulfapyridine: This metabolite is mostly absorbed from the colon and is thought to be responsible for the systemic immunomodulatory effects, which are beneficial in treating rheumatoid arthritis.[14][15] It also possesses antibacterial properties.[11]
Furthermore, Sulfasalazine and its metabolites can suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][9] It is also recognized as a type 1 ferroptosis inducer.[1]
Pharmacokinetics of Sulfasalazine
The pharmacokinetic profile of Sulfasalazine is complex due to its metabolism in the gut. While less than 15% of an oral dose is absorbed as the parent drug, its metabolites are absorbed to varying degrees.[13][16]
Table 3: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites
| Parameter | Sulfasalazine (Parent Drug) | Sulfapyridine (Metabolite) | 5-ASA (Metabolite) | Reference |
| Bioavailability | <15% (oral) | ~60% (from colon) | 10-30% (from colon) | [16] |
| Time to Peak (Tmax) | 3-12 hours | ~10 hours | ~10 hours | [13][16] |
| Protein Binding | >99% (to albumin) | ~70% (to albumin) | ~43% (to albumin) | [16] |
| Plasma Half-life | 7.6 ± 3.4 hours | 10.4 hours (fast acetylators) 14.8 hours (slow acetylators) | Not reliable due to low plasma levels | [13][16] |
| Metabolism | Intestinal bacteria cleave into SP and 5-ASA. Some liver metabolism. | Liver (hydroxylation, glucuronidation, acetylation) | Liver and intestine (acetylation) | [13][16] |
| Elimination | Primarily urine (as metabolites) | Primarily urine (as free or conjugated metabolites) | Primarily feces (as 5-ASA and acetyl-5-ASA) | [16] |
Experimental Protocols
Sulfasalazine-d4 is primarily used in analytical methods to ensure accuracy and precision.
Synthesis of Sulfasalazine
A common manufacturing process for Sulfasalazine involves a diazotization reaction followed by an azo coupling.[4] A specific patented method describes the reaction of 4-nitrososulfopyridine with 5-aminosalicylic acid.[17][18]
Protocol Outline:
-
Preparation of 4-nitrososulfopyridine: 4-aminosulfapyridine is reacted with sodium nitrite and dilute hydrochloric acid in methanol.[17]
-
Dissolution: 5-aminosalicylic acid is dissolved in water, and the pH is adjusted to 3 with hydrochloric acid.[17]
-
Coupling Reaction: A solution of 4-nitrososulfopyridine in methanol is added dropwise to the 5-aminosalicylic acid solution at 30-35°C.[17]
-
Reaction Completion: The temperature is raised to 50°C and maintained until the reaction is complete.[17]
-
Isolation: The mixture is cooled to 0°C to induce crystallization. The resulting solid is collected by suction filtration and dried to yield Sulfasalazine.[17]
Analytical Methods
Various analytical techniques are employed for the quantification of Sulfasalazine and its metabolites in biological matrices and pharmaceutical formulations. Sulfasalazine-d4 serves as an ideal internal standard in these methods.[2][19]
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust and widely used method for quantifying Sulfasalazine in biological samples like plasma and placental tissue.[19][20]
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE).[19]
-
Internal Standard: Sulfasalazine-d4 is added to samples and standards.[19]
-
Chromatography: Separation is achieved using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases like water with 0.1% formic acid and an organic mixture (acetonitrile/methanol) with 0.1% formic acid.[19]
-
Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.[19][20]
2. High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for analyzing Sulfasalazine in bulk powder and tablet forms.[20][21]
-
Sample Preparation: A simple one-step solubilization in a solvent like dimethylformamide.[21]
-
Chromatography: A reverse-phase partition column is used with a mobile phase such as 10% 2-propanol in a pH 7.7 phosphate buffer.[21]
-
Detection: UV detection is typically carried out at 362 nm.[8]
3. Quantitative NMR (qNMR): qNMR provides a rapid and efficient method for the assay of Sulfasalazine in commercial tablets.[22]
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a known amount of an internal standard (e.g., maleic acid).[22]
-
Analysis: The concentration is determined by comparing the integral of a characteristic signal of Sulfasalazine (e.g., δ 8.36 ppm) with that of the internal standard (e.g., maleic acid at δ 6.28 ppm).[22]
References
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- 11. youtube.com [youtube.com]
- 12. Sulfasalazine - Wikipedia [en.wikipedia.org]
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- 15. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Preparation method of sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
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